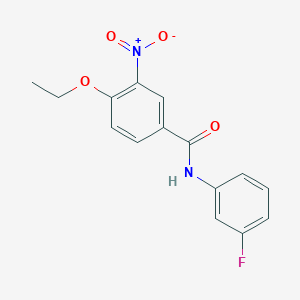![molecular formula C15H19ClN2O2 B5862065 N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5862065.png)
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, also known as CX5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. CX5461 has gained significant attention in recent years due to its potential as a cancer therapeutic agent.
Mécanisme D'action
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide selectively inhibits Pol I transcription by binding to the DNA promoter region of the Pol I gene. This binding prevents the recruitment of essential transcription factors and RNA polymerase to the promoter, leading to a decrease in rRNA synthesis. The inhibition of Pol I transcription by N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide are mainly related to its inhibition of Pol I transcription. In cancer cells, N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to decrease rRNA synthesis, induce DNA damage, and activate the p53 pathway. These effects lead to cell cycle arrest and apoptosis, ultimately resulting in cell death. In normal cells, N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has minimal effects on Pol I transcription and cell viability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide in lab experiments is its selectivity for Pol I transcription. This selectivity allows researchers to study the specific role of Pol I transcription in cancer cells without affecting other cellular processes. However, N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has some limitations in lab experiments. The synthesis of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is a complex process that requires expertise in organic chemistry, making it difficult for some researchers to obtain. Additionally, N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has limited solubility in water, which can affect its bioavailability and efficacy in some experiments.
Orientations Futures
There are several future directions for N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide research. One potential direction is the development of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide as a cancer therapeutic agent. Preclinical studies have shown promising results, and clinical trials are currently underway to evaluate the safety and efficacy of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide in cancer patients. Another direction is the investigation of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide's effects on other cellular processes. Recent studies have suggested that N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide may have additional effects on DNA repair and the immune system, which could have implications for cancer therapy and other diseases. Overall, N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is a promising small molecule inhibitor with significant potential for scientific research and therapeutic development.
Méthodes De Synthèse
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is synthesized through a series of chemical reactions. The starting material is 4-chloroaniline, which is reacted with ethyl acetoacetate to form an intermediate product. This intermediate is then reacted with cyclohexanecarboxylic acid to yield N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide. The synthesis of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is mainly used in scientific research to study the role of Pol I transcription in cancer cells. Pol I transcription is responsible for the production of ribosomal RNA (rRNA), which is essential for protein synthesis and cell growth. N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide selectively inhibits Pol I transcription, leading to a decrease in rRNA synthesis and cell death. N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has shown promise in preclinical studies as a potential therapeutic agent for various types of cancer, including breast, ovarian, and pancreatic cancer.
Propriétés
IUPAC Name |
N-[2-(4-chloroanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-12-6-8-13(9-7-12)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETSDJNFIAUZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5861987.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5861988.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5861993.png)

![methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5862010.png)




![3-[1-[4-(dimethylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5862040.png)


![(3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5862055.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B5862061.png)